molecular formula C16H10N2O3 B14867909 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile

2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile

Cat. No.: B14867909
M. Wt: 278.26 g/mol
InChI Key: WZNHCCCWVGKSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile is a complex organic compound that features both indene and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of an indene derivative with a furan derivative under specific conditions to form the desired product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. It might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological systems.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indene or furan derivatives with comparable structures. Examples could be:

  • 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((thiophen-2-ylmethyl)amino)acetonitrile
  • 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((pyrrole-2-ylmethyl)amino)acetonitrile

Uniqueness

The uniqueness of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile lies in its specific combination of indene and furan moieties, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide

InChI

InChI=1S/C16H10N2O3/c17-8-13(18-9-10-4-3-7-21-10)14-15(19)11-5-1-2-6-12(11)16(14)20/h1-7,19H,9H2

InChI Key

WZNHCCCWVGKSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC3=CC=CO3)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.